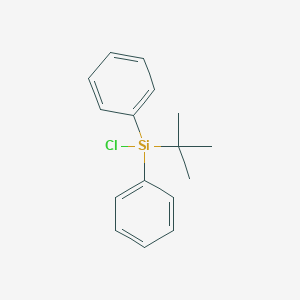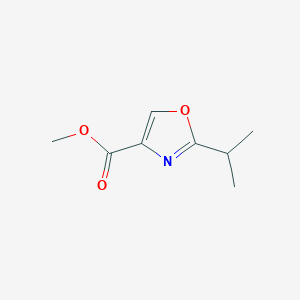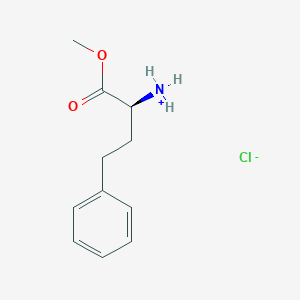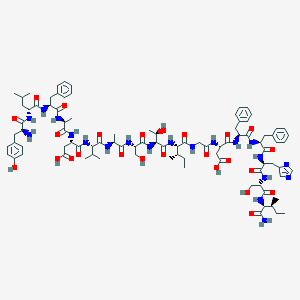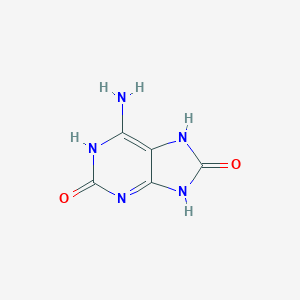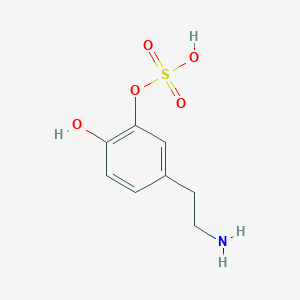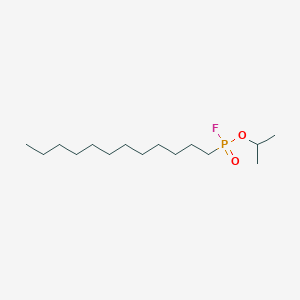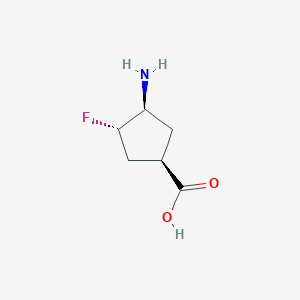
(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid
Descripción general
Descripción
Typically, a compound description includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound (organic, inorganic, etc.) and the class of compound (alcohol, acid, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. It includes identifying functional groups, stereochemistry, and molecular geometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), and reactivity.Aplicaciones Científicas De Investigación
Diagnostic Imaging in Prostate Carcinoma
(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid derivatives, specifically anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC), have been used in positron emission tomography/computed tomography (PET/CT) for detecting prostate carcinoma relapse. 18F-FACBC PET/CT has shown a pooled sensitivity of 87% and specificity of 66% in detecting prostate carcinoma recurrence. These studies highlight the potential of (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid derivatives in non-invasive metabolic imaging techniques for diagnosing recurrent prostate carcinoma (Ren et al., 2016) (Laudicella et al., 2019).
Peptide Studies and Membrane Interactions
The derivative TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) is used extensively in peptide studies. Its incorporation into peptides allows for the analysis of backbone dynamics and secondary structure through various spectroscopic and physicochemical techniques. This derivative also plays a critical role in studying the interaction of peptides with membranes, protein, and nucleic acids, providing valuable insights into peptide orientation and dynamics in these complex environments (Schreier et al., 2012).
Biological Activity of Carboxylic Acids
Carboxylic acids, including (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid, are known for their biological activities. They are used as precursors for a variety of industrial chemicals. The review of carboxylic acids highlights their impact on microbes like Escherichia coli and Saccharomyces cerevisiae, showing their potential as inhibitors and preservatives, and emphasizes the need for metabolic engineering strategies to increase robustness and improve industrial performance (Jarboe et al., 2013).
Environmental Impact and Degradation
Studies on polyfluoroalkyl chemicals, which might include derivatives of (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid, focus on their environmental fate and biodegradability. These reviews detail the microbial degradation pathways, half-lives, and potential defluorination of such compounds, emphasizing the need for further research in biodegradation studies and environmental monitoring (Liu & Avendaño, 2013).
Safety And Hazards
This involves detailing the safety precautions needed when handling the compound, its toxicity, environmental impact, and disposal methods.
Direcciones Futuras
This involves potential future research directions, such as new synthetic routes, applications, or biological effects to be studied.
For a specific compound, you may need to consult scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or more specific questions about this compound, feel free to ask!
Propiedades
IUPAC Name |
(1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2,8H2,(H,9,10)/t3-,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLGUKKNNZUWAE-YUPRTTJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433682 | |
| Record name | (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid | |
CAS RN |
262279-96-9 | |
| Record name | (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



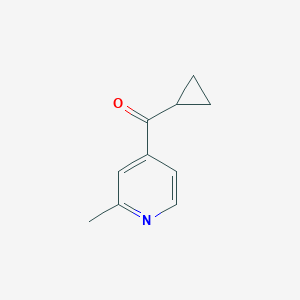
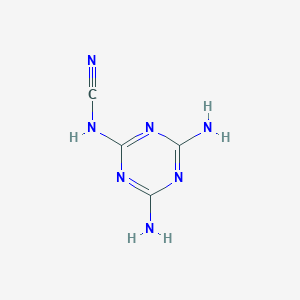
![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)
